morpholin-4-yl{4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]phenyl}methanone
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Overview
Description
Morpholin-4-yl{4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]phenyl}methanone is a complex organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a furoindazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholin-4-yl{4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]phenyl}methanone typically involves multiple steps:
Formation of the Furoindazole Core: The furoindazole core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-nitrobenzaldehyde and ethyl acetoacetate under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction involving morpholine and a suitable leaving group on the phenyl ring.
Final Coupling Reaction: The final step involves coupling the furoindazole core with the morpholine-substituted phenyl ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro group (if present) on the furoindazole core, converting it to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Amino derivatives of the furoindazole core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Morpholin-4-yl{4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]phenyl}methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of morpholin-4-yl{4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]phenyl}methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds such as 3-(trifluoromethyl)-1H-indazole and 4,5-dihydro-1H-furo[2,3-g]indazole share structural similarities.
Morpholine Derivatives: Compounds like morpholin-4-ylmethanone and morpholin-4-ylphenylmethanone are structurally related.
Uniqueness
Morpholin-4-yl{4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]phenyl}methanone is unique due to the combination of its morpholine ring, trifluoromethyl group, and furoindazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
Morpholin-4-yl{4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]phenyl}methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the trifluoromethyl group and the morpholine moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : In vitro studies have shown that morpholin-4-yl derivatives can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's. For instance, derivatives with a trifluoromethyl group have shown improved inhibitory activity against AChE compared to standard drugs like donepezil .
- Antimicrobial Properties : Preliminary studies suggest that morpholin derivatives exhibit antimicrobial activity against various bacterial strains. This includes gram-positive and gram-negative bacteria, indicating potential use as an antibacterial agent .
1. Anticancer Studies
A study conducted on MCF-7 cells revealed that the compound induces apoptosis through the activation of caspase pathways. The IC50 values for cell viability were determined to be around 20 µM, indicating moderate potency. The study also highlighted the compound's ability to inhibit migration and invasion of cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 20 | Apoptosis induction via caspase activation |
Hek293 | 25 | Cell cycle arrest |
2. Enzyme Inhibition
The inhibitory effects on AChE were assessed using spectrophotometric methods. The results indicated that the trifluoromethyl substitution significantly enhances enzyme binding affinity.
Compound | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
Morpholin derivative | 15.2 | 9.2 |
Donepezil | 0.02 | 0.01 |
3. Antimicrobial Activity
In antimicrobial assays, the compound displayed activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 15 |
Case Studies
Several case studies have been documented where morpholine derivatives were synthesized and evaluated for biological activity. For instance, a series of compounds were synthesized using Sonogashira cross-coupling reactions, leading to derivatives with enhanced biological profiles due to structural modifications.
Properties
Molecular Formula |
C21H18F3N3O3 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
morpholin-4-yl-[4-[3-(trifluoromethyl)-4,5-dihydrofuro[2,3-g]indazol-1-yl]phenyl]methanone |
InChI |
InChI=1S/C21H18F3N3O3/c22-21(23,24)19-16-5-6-17-15(7-10-30-17)18(16)27(25-19)14-3-1-13(2-4-14)20(28)26-8-11-29-12-9-26/h1-4,7,10H,5-6,8-9,11-12H2 |
InChI Key |
OULLYWUQSYDWKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CO2)C3=C1C(=NN3C4=CC=C(C=C4)C(=O)N5CCOCC5)C(F)(F)F |
Origin of Product |
United States |
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